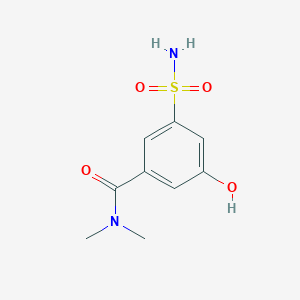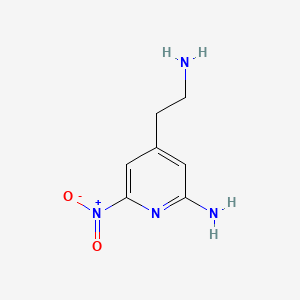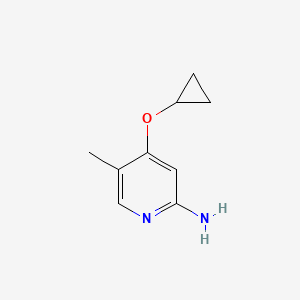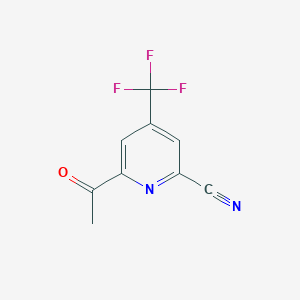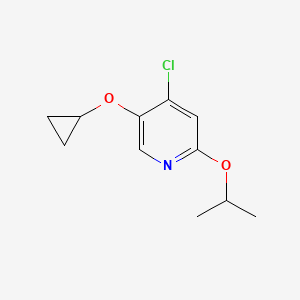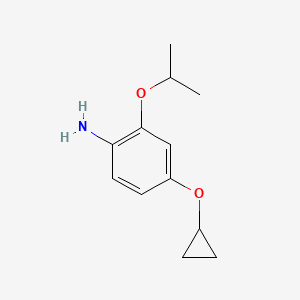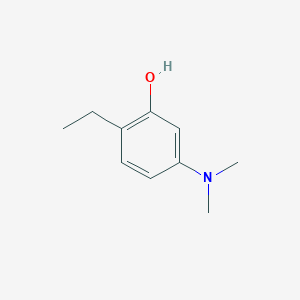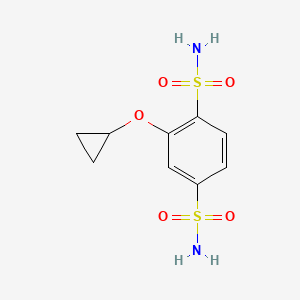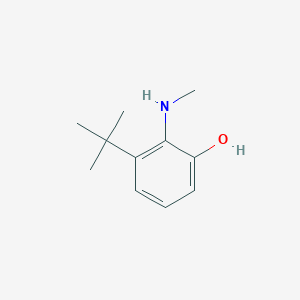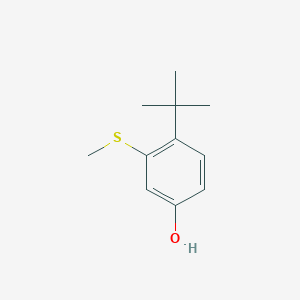
4-Tert-butyl-3-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS and a molar mass of 196.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a methylsulfanyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Tert-butyl-3-(methylsulfanyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically yields 4-tert-butylphenol as the major product, which can then be further modified to introduce the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound often involves transalkylation reactions. These reactions are carried out under controlled conditions to ensure high selectivity and yield . The use of specific catalysts and reaction conditions can optimize the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-(methylsulfanyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the methylsulfanyl group can influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the methylsulfanyl group.
2-tert-Butylphenol: Another isomer with the tert-butyl group in a different position.
2,4-di-tert-Butylphenol: Contains two tert-butyl groups, offering different reactivity and applications.
Uniqueness
4-Tert-butyl-3-(methylsulfanyl)phenol is unique due to the presence of both the tert-butyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
4-tert-butyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(12)7-10(9)13-4/h5-7,12H,1-4H3 |
Clave InChI |
PZIUOZRRWOPAOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
